molecular formula C10H20FNO2 B1485594 (3R,4S)-4-fluoro-N-[3-(propan-2-yloxy)propyl]oxolan-3-amine CAS No. 2165627-90-5

(3R,4S)-4-fluoro-N-[3-(propan-2-yloxy)propyl]oxolan-3-amine

Cat. No. B1485594
M. Wt: 205.27 g/mol
InChI Key: CWCOVUWKYVMYNW-NXEZZACHSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, includes a chiral center at the 3rd and 4th carbon in the oxolane ring, meaning it has a non-superimposable mirror image. The prefixes “(3R,4S)” indicate the configuration of these chiral centers .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The amine group might participate in reactions such as acid-base reactions or nucleophilic substitutions. The fluoro group could potentially be displaced in a nucleophilic aromatic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of an amine group could result in basic properties, while the oxygen in the oxolane ring could allow for hydrogen bonding .

Scientific Research Applications

Synthesis and Molecular Recognition : The compound (3R,4S)-4-fluoro-N-[3-(propan-2-yloxy)propyl]oxolan-3-amine, a derivative of fluoro-hydroxyprolines, is synthesized from readily available 4-oxo-L-proline derivatives. This synthesis process highlights the compound's utility in studying molecular recognition by biological systems, particularly in the context of hydroxylation and fluorination effects on proline. These modifications affect the pyrrolidine ring pucker and the amide bond ratio, influencing molecular interactions with biological molecules like the von Hippel–Lindau (VHL) E3 ligase. The ligase naturally recognizes hydroxyproline with a specific pucker, but it can also recognize fluoro-hydroxyprolines, indicating the potential of such compounds in targeted protein degradation applications (Testa et al., 2018).

Chemical Analysis : Another application of similar fluoro-amino compounds is in the field of chemical analysis. For instance, (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane is used as a reagent for determining the enantiomeric excess (ee) of α-chiral amines. This compound, through regioselective ring-opening reactions with α-chiral amines, facilitates the identification and quantification of diastereomeric products. This showcases the role of fluoro-amino compounds in analytical chemistry, particularly in chiral analysis and resolution (Rodríguez-Escrich et al., 2005).

Biological and Medicinal Chemistry : The fluoro-amino compounds also find applications in biological and medicinal chemistry, where modifications in their structure can lead to significant changes in biological activity. For example, the synthesis and dopamine receptor affinities of 2-(4-fluoro-3-hydroxyphenyl)ethylamine and its N-substituted derivatives reveal the impact of fluorination and amino substitution on receptor binding affinities. These compounds serve as molecular modifications of dopamine, with potential implications in neuroscience and pharmacology (Claudi et al., 1990).

Safety And Hazards

The safety and hazards of this compound would depend on various factors, including its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures should be followed .

Future Directions

The potential applications and future directions for this compound would depend on its properties and effects. It could be explored for use in various fields, such as pharmaceuticals, materials science, or chemical synthesis .

properties

IUPAC Name

(3R,4S)-4-fluoro-N-(3-propan-2-yloxypropyl)oxolan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20FNO2/c1-8(2)14-5-3-4-12-10-7-13-6-9(10)11/h8-10,12H,3-7H2,1-2H3/t9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWCOVUWKYVMYNW-NXEZZACHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC1COCC1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OCCCN[C@@H]1COC[C@H]1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4S)-4-fluoro-N-[3-(propan-2-yloxy)propyl]oxolan-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3R,4S)-4-fluoro-N-[3-(propan-2-yloxy)propyl]oxolan-3-amine
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(3R,4S)-4-fluoro-N-[3-(propan-2-yloxy)propyl]oxolan-3-amine
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(3R,4S)-4-fluoro-N-[3-(propan-2-yloxy)propyl]oxolan-3-amine
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(3R,4S)-4-fluoro-N-[3-(propan-2-yloxy)propyl]oxolan-3-amine
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Reactant of Route 6
(3R,4S)-4-fluoro-N-[3-(propan-2-yloxy)propyl]oxolan-3-amine

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